Cas no 823-58-5 (3,6-Dichloropyridazin-4-amine)

3,6-Dichloropyridazin-4-amine structure
3,6-Dichloropyridazin-4-amine structure
Produktname:3,6-Dichloropyridazin-4-amine
CAS-Nr.:823-58-5
MF:C4H3Cl2N3
MW:163.992717981339
MDL:MFCD01647253
CID:39982
PubChem ID:298498

3,6-Dichloropyridazin-4-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Amino-3,6-dichloropyridazine
    • 3,6-dichloropyridazin-4-amine
    • 4-Pyridazinamine, 3,6-dichloro-
    • 3,6-DICHLORO-4-AMINOPYRIDAZINE
    • 3,6-dichloro-4-pyridazinamine
    • MLS000756377
    • NSC170664
    • KSC495C0N
    • 3,6-dichloropyridazine-4-amine
    • 3,6-dichloropyridazin-4-ylamine
    • HODYDVHWWMTUEL-UHFFFAOYSA-N
    • 3,6-dichloro-pyridazin-4-ylamine
    • HMS2884C17
    • BCP05891
    • Pyridazine, 4-amino-3,6-dichloro-
    • BBL102037
    • STL555
    • FT-0648858
    • AKOS015901478
    • SY025335
    • CS-D0781
    • SMR000528703
    • MFCD01647253
    • GS-4078
    • SCHEMBL103851
    • DTXSID40305400
    • J-511395
    • 823-58-5
    • AMY2996
    • AG-670/31545005
    • EN300-91215
    • 3,6-dichloropyridazin-4-amine;4-Amino-3,6-dichloropyridazine
    • NSC-170664
    • PB32267
    • AC-25203
    • A840308
    • LCZC3115
    • CHEMBL1371683
    • 3,6-Dichloro-4-pyridazinamine (ACI)
    • Pyridazine, 4-amino-3,6-dichloro- (6CI, 7CI, 8CI)
    • NSC 170664
    • STL555836
    • DB-028309
    • DB-304263
    • 3,6-Dichloropyridazin-4-amine
    • MDL: MFCD01647253
    • Inchi: 1S/C4H3Cl2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8)
    • InChI-Schlüssel: HODYDVHWWMTUEL-UHFFFAOYSA-N
    • Lächelt: ClC1=C(C=C(N=N1)Cl)N

Berechnete Eigenschaften

  • Genaue Masse: 162.97000
  • Monoisotopenmasse: 162.97
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 99.8
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 51.8
  • XLogP3: 1.1

Experimentelle Eigenschaften

  • Dichte: 1.606
  • Schmelzpunkt: 197-205°C
  • Siedepunkt: 363°C at 760 mmHg
  • Flammpunkt: 173.3°C
  • Brechungsindex: 1.633
  • PSA: 51.80000
  • LogP: 1.94680

3,6-Dichloropyridazin-4-amine Sicherheitsinformationen

3,6-Dichloropyridazin-4-amine Zolldaten

  • HS-CODE:2933990090
  • Zolldaten:

    China Zollkodex:

    2933990090

    Übersicht:

    299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

3,6-Dichloropyridazin-4-amine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Ambeed
A144660-25g
4-Amino-3,6-dichloropyridazine
823-58-5 97%
25g
$63.0 2025-02-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1052076-10g
3,6-Dichloropyridazin-4-amine
823-58-5 98%
10g
¥193.00 2024-07-28
Chemenu
CM102259-10g
4-Amino-3,6-dichloropyridazine
823-58-5 97%
10g
$*** 2023-03-31
eNovation Chemicals LLC
D635149-25G
3,6-dichloropyridazin-4-amine
823-58-5 97%
25g
$90 2023-09-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00050-250G
3,6-dichloropyridazin-4-amine
823-58-5 97%
250g
¥ 4,778.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
074414-5g
3,6-Dichloropyridazin-4-amine
823-58-5 95+%
5g
3072.0CNY 2021-07-07
Enamine
EN300-91215-5.0g
3,6-dichloropyridazin-4-amine
823-58-5 95%
5.0g
$28.0 2024-05-21
Fluorochem
078052-25g
4-Amino-3,6-dichloropyridazine
823-58-5 95%
25g
£287.00 2022-03-01
Fluorochem
078052-1g
4-Amino-3,6-dichloropyridazine
823-58-5 95%
1g
£20.00 2022-03-01
Matrix Scientific
074414-25g
4-Amino-3,6-dichloropyridazine, 95+%
823-58-5 95+%
25g
$134.00 2023-09-08

3,6-Dichloropyridazin-4-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Hydrazine sulfate Solvents: Water ;  6 h, reflux
2.1 Reagents: Phosphorus oxychloride ;  2 h, reflux
3.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  30 min, rt; 6 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
5.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referenz
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referenz
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
Referenz
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Dilithium dichlorocyanocuprate Solvents: Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: 3,3-Bis(1,1-dimethylethyl)oxaziridine Solvents: Tetrahydrofuran ;  10 min, -78 °C
1.3 Reagents: Sodium thiosulfate ,  Ammonium chloride Solvents: Water ;  -78 °C; -78 °C → rt
Referenz
Non-Deprotonative Primary and Secondary Amination of (Hetero)Arylmetals
Zhou, Zhe ; et al, Journal of the American Chemical Society, 2017, 139(1), 115-118

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  reflux
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  reflux
Referenz
Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells
Li, Xin ; et al, Journal of the American Chemical Society, 2019, 141(29), 11497-11505

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrazine ,  Sulfuric acid Solvents: Water ;  12 h, 100 °C
2.1 Reagents: Phosphorus oxychloride ;  5 h, 110 °C
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
Referenz
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Acetonitrile ,  Toluene ;  2.3 h, 120 °C
2.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  1 d, 25 °C
2.2 Reagents: Ammonia Solvents: Water ;  30 min, 25 °C
Referenz
Machine-assisted synthesis of modulators of the histone reader BRD9 using flow methods of chemistry and frontal affinity chromatography
Guetzoyan, Lucie; et al, MedChemComm, 2014, 5(4), 540-546

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Hydrazine ;  120 °C
2.1 Reagents: Phosphorus oxychloride ;  reflux
3.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  reflux
Referenz
Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells
Li, Xin ; et al, Journal of the American Chemical Society, 2019, 141(29), 11497-11505

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Chlorine Solvents: Water ;  100 °C → 120 °C; 6 h, 120 °C
2.1 Reagents: Ammonia Solvents: Methanol ;  rt → 80 °C; 8 h, 80 °C
2.2 Solvents: Water ;  2 h, 80 °C
Referenz
Synthesis of 4-aminopyridazine
Zhang, Hai-xiang; et al, Yingyong Huagong, 2013, 42(8), 1489-1491

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referenz
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  1 d, 25 °C
1.2 Reagents: Ammonia Solvents: Water ;  30 min, 25 °C
Referenz
Machine-assisted synthesis of modulators of the histone reader BRD9 using flow methods of chemistry and frontal affinity chromatography
Guetzoyan, Lucie; et al, MedChemComm, 2014, 5(4), 540-546

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt; rt → 0 °C
1.2 Reagents: 1-Azido-1,2-benziodoxol-3(1H)-one Catalysts: Copper(II) 2-ethylhexanoate Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 3 h, rt
1.3 Reagents: Isopropanol
2.1 Reagents: Trimethylphosphine Solvents: Toluene ,  Tetrahydrofuran ;  1 h, rt
2.2 Reagents: Water ;  rt; rt → 50 °C; 12 h, 50 °C
Referenz
Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes via Deprotonative Zincation
Hendrick, Charles E.; et al, Journal of the American Chemical Society, 2017, 139(33), 11622-11628

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  5 h, 110 °C
2.1 Reagents: Ammonia Solvents: 1,4-Dioxane ,  Water ;  12 h, 90 °C
Referenz
Access to 4-Alkylaminopyridazine Derivatives via Nitrogen-Assisted Regioselective Pd-Catalyzed Reactions
Blaise, Emilie; et al, Journal of Organic Chemistry, 2014, 79(21), 10311-10322

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Trimethylphosphine Solvents: Toluene ,  Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Water ;  rt; rt → 50 °C; 12 h, 50 °C
Referenz
Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes via Deprotonative Zincation
Hendrick, Charles E.; et al, Journal of the American Chemical Society, 2017, 139(33), 11622-11628

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Ammonia Solvents: 1,4-Dioxane ;  reflux
Referenz
Chemical Proteomic Profiling of Bromodomains Enables the Wide-Spectrum Evaluation of Bromodomain Inhibitors in Living Cells
Li, Xin ; et al, Journal of the American Chemical Society, 2019, 141(29), 11497-11505

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  30 min, rt; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referenz
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride ;  2 h, reflux
2.1 Reagents: Potassium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile ,  Water ;  30 min, rt; 6 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: 1,4-Dioxane ;  5 h, 110 °C
4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  16 h, rt
Referenz
Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors
Liscio, Paride; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2807-2812

3,6-Dichloropyridazin-4-amine Raw materials

3,6-Dichloropyridazin-4-amine Preparation Products

3,6-Dichloropyridazin-4-amine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:823-58-5)3,6-Dichloropyridazin-4-amine
A840308
Reinheit:99%/99%
Menge:500g/100g
Preis ($):1079.0/216.0